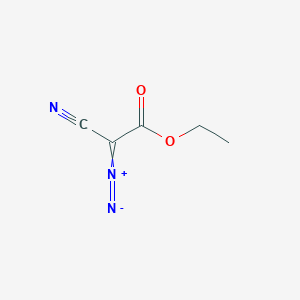
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a bromine atom, a methyl group, and a trifluoromethyl group. The chemical formula for 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is C8H6BrF3N, and its molecular weight is 267.04 g/mol.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting specific enzymes or proteins in cells. For example, it has been reported that 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine has been shown to have a range of biochemical and physiological effects. For example, it has been reported that this compound can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. Additionally, 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine has been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membranes of these microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine in lab experiments is its high yield and purity. Additionally, this compound is relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is its potential toxicity, which may require special handling and disposal procedures.
Orientations Futures
There are several future directions for research on 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine. One area of interest is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine and its potential applications in the treatment of various diseases. Finally, more research is needed to assess the potential environmental impacts of this compound and its derivatives.
Applications De Recherche Scientifique
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of this compound is its use as a building block in the synthesis of pharmaceuticals and agrochemicals. It has been reported that 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine can be used to synthesize compounds with potent antimicrobial, antifungal, and anticancer activities.
Propriétés
IUPAC Name |
2-bromo-5-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQQLOGTHMJBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259393 | |
| Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |
CAS RN |
65996-08-9 | |
| Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65996-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)

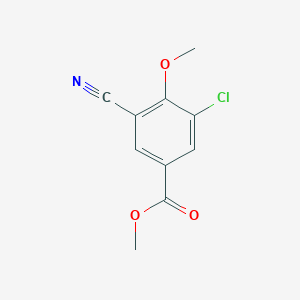
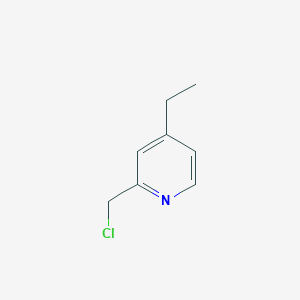
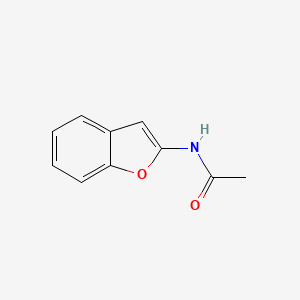
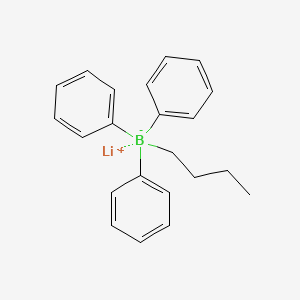
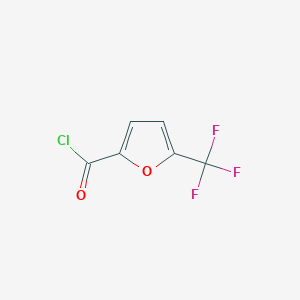
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B3277407.png)


